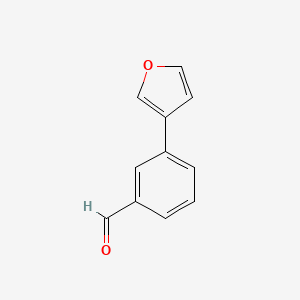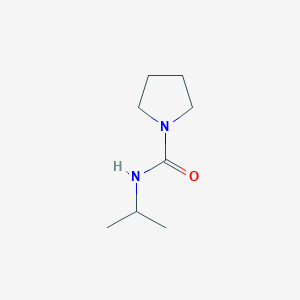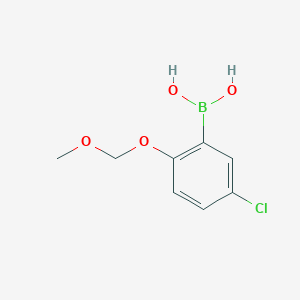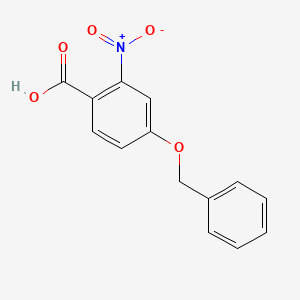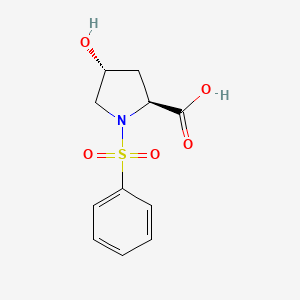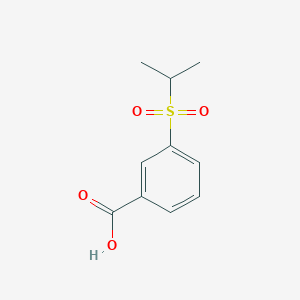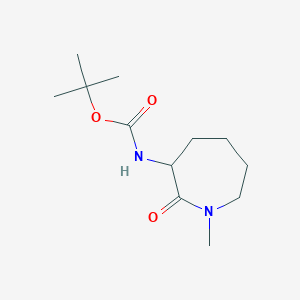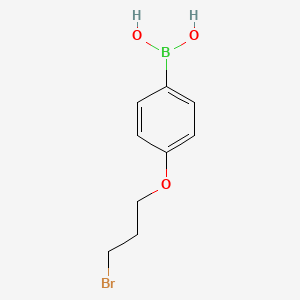
(4-(3-Bromopropoxy)phenyl)boronic acid
Übersicht
Beschreibung
4-(3-Bromopropoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BBrO3 . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 4-(3-Bromopropoxy)phenylboronic acid is represented by the InChI code1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 . This indicates that the molecule consists of a phenyl ring (C6H5-) attached to a boronic acid group (B(OH)2) and a bromopropoxy group (-OCH2CH2CH2Br). Physical And Chemical Properties Analysis
4-(3-Bromopropoxy)phenylboronic acid is a solid at room temperature . It has a molecular weight of 258.91 and a predicted boiling point of 407.7±55.0 °C . The compound has a predicted density of 1.47±0.1 g/cm3 and a predicted pKa of 8.69±0.16 .Wissenschaftliche Forschungsanwendungen
Optical Modulation in Nanotechnology
(Mu et al., 2012) explored the use of phenyl boronic acids for saccharide recognition and anchoring polymers to the surface of hydrophobic graphene or carbon nanotubes. This application is particularly significant in nanotechnology for developing sensors and modulating optical properties.
Development of Sensing Materials
(Das et al., 2003) investigated amino-3-fluorophenyl boronic acids for constructing glucose sensing materials, demonstrating the potential of boronic acids in creating responsive materials for monitoring glucose levels.
Multifunctional Compound Study
(Zhang et al., 2017) synthesized multifunctional compounds incorporating aminophosphonic acid group into a boronic acid. This research is relevant for applications in medicine, agriculture, and industrial chemistry.
Complex Formation in Chemistry
(Młodzianowska et al., 2007) discussed the insertion of Boron(III) into porphyrins, showing the potential of boronic acids in forming complex molecular structures, which is important in catalysis and material science.
Detection of Diols and Alpha-Hydroxy Acids
(Sartain et al., 2008) used boronic acids as receptors for detecting diols and alpha-hydroxy acids, indicating their application in chemical sensing and diagnostics.
Carbohydrate Recognition in Biological Applications
(Dowlut & Hall, 2006) described the use of boronic acids for carbohydrate binding, relevant for biological recognition and potential therapeutic applications.
Anion Recognition and Sensing
(Martínez-Aguirre & Yatsimirsky, 2015) studied the interaction between arylboronic acids and anions, emphasizing their role in developing sensors and analytical methods.
Enhanced Gene Transfection
(Peng et al., 2010) explored the improvement of gene delivery efficiency using phenylboronic acid-modified polymers, showcasing the potential of boronic acids in gene therapy and biotechnology.
Safety and Hazards
4-(3-Bromopropoxy)phenylboronic acid is classified as a skin irritant (H317) and an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 4-(3-Bromopropoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The 4-(3-Bromopropoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The 4-(3-Bromopropoxy)phenylboronic acid affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The pharmacokinetic properties of 4-(3-Bromopropoxy)phenylboronic acid It is known that the compound is stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of 4-(3-Bromopropoxy)phenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable reagent in organic synthesis .
Action Environment
The action of 4-(3-Bromopropoxy)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help maintain the stability and efficacy of the compound .
Eigenschaften
IUPAC Name |
[4-(3-bromopropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESUWDVKSJULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657377 | |
| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957034-33-2 | |
| Record name | [4-(3-Bromopropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



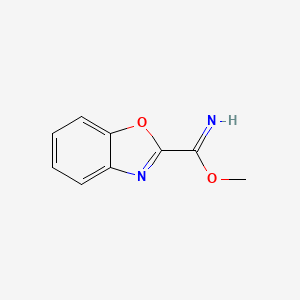
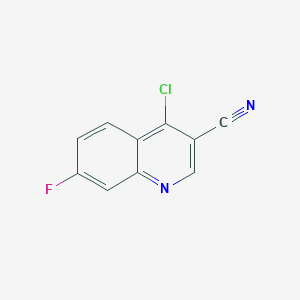
![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)
